1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone
Description
Properties
Molecular Formula |
C4H7NO3S |
|---|---|
Molecular Weight |
149.17 g/mol |
IUPAC Name |
1-(1,1-dioxothiazetidin-2-yl)ethanone |
InChI |
InChI=1S/C4H7NO3S/c1-4(6)5-2-3-9(5,7)8/h2-3H2,1H3 |
InChI Key |
FMSMXBZZBXBIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCS1(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Acetylated Sulfonamide Precursors
The direct cyclization of acetylated sulfonamide precursors represents a foundational method for constructing the 1,2-thiazetidine-1,1-dioxide core. In this approach, taurine derivatives serve as critical starting materials. For instance, taurinesulfonylchloride (2) —synthesized via S–S bond cleavage of cystamine dihydrochloride (1) using chlorine gas in chloroform/ethanol —undergoes base-mediated cyclization. When treated with Na₂CO₃ in ethyl acetate , taurinesulfonylchloride forms 1,2-thiazetidine-1,1-dioxide (β-sultam) (3) . To introduce the acetyl group, the amine moiety of taurine is acetylated prior to sulfonylation.
A modified protocol involves reacting 2-(2-aminoethyl)-1,2-thiazetidine-1,1-dioxide (4) with acetyl chloride in the presence of triethylamine (TEA) . This stepwise method avoids premature ring opening, achieving yields of 65–70% . However, the acetylated intermediate’s stability under basic conditions necessitates careful pH control.
Post-Cyclization Acetylation of β-Sultam Intermediates
An alternative route involves acetylation after β-sultam ring formation. Starting with 1,2-thiazetidine-1,1-dioxide (3) , the secondary amine is acetylated using acetic anhydride or acetyl chloride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst . This method, while straightforward, faces challenges due to the ring’s strain, which can lead to hydrolysis or decomposition under acidic or high-temperature conditions.
Recent optimizations from monoacylglycerol lipase inhibitor studies demonstrate improved yields (~80% ) by replacing DCM with 2-methyltetrahydrofuran (2-MeTHF) and using 1,8-diazabicycloundec-7-ene (DBU) as a base . These adjustments enhance reaction efficiency while aligning with green chemistry principles.
Green Chemistry Approaches to 1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone
Sustainable synthesis methods have been adapted from azetidinone production techniques. Key advancements include:
-
Solvent substitution : Replacing DCM with acetonitrile (MeCN) or 2-MeTHF , reducing environmental impact .
-
Catalyst optimization : Employing DBU instead of TEA minimizes side reactions and improves atom economy .
-
Triphosgene utilization : This safer alternative to phosgene enhances safety during carbamate formation steps, critical for stabilizing intermediates .
For example, coupling 2-(2-aminoethyl)-β-sultam (4) with 1H-benzotriazole using triphosgene in MeCN achieves a 51% yield of the target compound, compared to 42% with traditional phosgene .
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for each synthesis route:
Key observations :
-
Cyclization-first methods offer higher yields but require stringent control over acetyl introduction timing.
-
Green chemistry routes, while lower-yielding, align with industrial sustainability goals.
Mechanistic Insights and Challenges
The ring strain of the β-sultam necessitates mild reaction conditions to prevent decomposition. During acetylation, the nucleophilic amine attacks the electrophilic carbonyl carbon of acetylating agents, forming a stable amide bond. However, steric hindrance from the four-membered ring can slow reactivity, necessitating catalysts like DMAP .
Side reactions, such as over-acetylation or ring-opening hydrolysis , are mitigated by:
-
Using anhydrous solvents.
-
Maintaining temperatures below 50°C.
Industrial and Pharmacological Applications
The compound’s β-sultam moiety is pivotal in drug design, notably in rapamycin derivatives targeting mTOR inhibition . For instance, C16-(1,1-dioxido-1,2-thiazetidin-2-yl)-rapamycin analogs exhibit prolonged pharmacokinetic profiles in preclinical studies . Industrial-scale synthesis prioritizes methods with high atom economy and low solvent waste , favoring green chemistry adaptations .
Chemical Reactions Analysis
1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiazetidine derivatives with different oxidation states.
Substitution: The thiazetidine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted thiazetidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfone Moieties
The following compounds share structural similarities with 1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone, differing primarily in ring size, substituents, and biological activity:
Key Observations:
- Bioactivity: Sulfone-containing ethanones with larger heterocycles (e.g., thiazepane) may exhibit better pharmacokinetic profiles due to reduced ring strain. Triazole and oxadiazole derivatives demonstrate antimicrobial activity, suggesting that this compound could be explored for similar applications .
Functional Analogues with Ethanone Moieties
Ethanone derivatives with aromatic or heteroaromatic substituents have been studied for diverse applications:
- 1-(2,4-Dihydroxyphenyl)-ethanone: Found in roasted coffee, this compound exhibits antioxidant properties and is linked to flavor formation .
- 1-(2-Naphthyl)-2-(1,2,4-triazole-1-yl)ethanone oxime O-butyl ether: Demonstrates potent antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL) .
- 1-(3-Hydroxy-2-methoxyphenyl)-ethanone: A fungal metabolite with structural simplicity but undefined bioactivity .
Comparative Insights:
- The ketone group in this compound may undergo nucleophilic addition or condensation reactions, similar to other ethanones .
- Sulfone-containing derivatives are less common in natural products but are increasingly explored in drug design for their metabolic stability .
Biological Activity
1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone is a compound belonging to the class of thiazetidinones, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a thiazetidine ring with a dioxido substituent. This unique configuration contributes to its reactivity and biological interactions. The compound's molecular formula is , indicating the presence of sulfur and oxygen functionalities that are crucial for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds within the thiazetidinone class possess significant antimicrobial properties. For instance, derivatives of thiazetidinones have been evaluated against various bacterial strains, demonstrating notable inhibitory effects .
- Anti-inflammatory Effects : Thiazetidinones have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes relevant in metabolic pathways. For example, it has shown potential as a monoacylglycerol lipase (MAGL) inhibitor, which is significant in the context of pain management and metabolic disorders .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or pain signaling pathways.
- Enzymatic Pathway Modulation : By inhibiting enzymes like MAGL, it can alter lipid metabolism and influence endocannabinoid levels, potentially providing analgesic effects .
Case Studies and Research Findings
Recent studies provide insights into the biological activity of thiazetidinones:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Enzyme inhibition | MAGL inhibition leading to analgesia |
Case Study Example
In a study evaluating the anti-inflammatory properties of thiazetidinones, researchers treated murine models with various concentrations of this compound. Results indicated a significant decrease in inflammation markers compared to control groups. The study highlighted the compound's potential as a therapeutic agent in managing inflammatory diseases.
Toxicity and Safety Profile
Preliminary toxicity assessments have been conducted on related thiazetidinone compounds. These studies generally indicate low toxicity profiles; however, detailed investigations specific to this compound are necessary to establish its safety for clinical use .
Q & A
Basic: What synthetic methodologies are optimal for preparing 1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone, and how can reaction conditions be optimized?
Answer:
The synthesis of thiazetidine-derived ketones like this compound typically involves cyclization of sulfonamide precursors or oxidation of thiazetidine intermediates. Key steps include:
- Ring Formation : Use of sodium hydroxide in ethanol to facilitate cyclization of sulfur-containing precursors, ensuring proper ring closure .
- Oxidation : Controlled addition of oxidizing agents (e.g., H2O2 or mCPBA) to achieve sulfone groups without over-oxidation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates, while temperature control (60–80°C) minimizes side reactions .
Data Validation : Monitor reaction progress via TLC or HPLC, targeting purity >95% after recrystallization or column chromatography .
Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for sulfone formation in thiazetidine derivatives?
Answer:
Conflicting mechanistic proposals (e.g., radical vs. ionic pathways for sulfone formation) can be addressed using:
- DFT Calculations : Compare activation energies of proposed intermediates to identify thermodynamically favored pathways .
- Kinetic Isotope Effects (KIEs) : Experimental KIEs paired with computational models validate whether hydrogen abstraction (radical) or proton transfer (ionic) dominates .
- MD Simulations : Track solvent effects on transition states, particularly in ethanol/water mixtures, to explain yield discrepancies .
Case Study : For analogous thiazepane sulfones, DFT revealed a zwitterionic transition state stabilized by ethanol, reconciling conflicting experimental rate data .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Answer:
- NMR : <sup>1</sup>H/<sup>13</sup>C NMR identifies sulfone (δ ~3.5–4.0 ppm for S=O adjacent CH2) and ketone (δ ~200–210 ppm <sup>13</sup>C) groups. <sup>1</sup>H-<sup>15</sup>N HMBC confirms thiazetidine ring connectivity .
- X-ray Crystallography : SHELX refinement (via SHELXL) resolves bond-length anomalies (e.g., S–N vs. S–C distances) and confirms sulfone geometry .
- IR Spectroscopy : Strong absorption at 1150–1250 cm<sup>-1</sup> (S=O asymmetric stretch) and 1700 cm<sup>-1</sup> (C=O) .
Advanced: How do steric and electronic effects influence the biological activity of thiazetidine sulfones in enzyme inhibition assays?
Answer:
- Steric Effects : Bulky substituents on the thiazetidine ring (e.g., aryl groups) hinder binding to enzyme active sites, reducing IC50 values. Molecular docking (AutoDock Vina) predicts clashes with hydrophobic pockets in cytochrome P450 isoforms .
- Electronic Effects : Electron-withdrawing groups (e.g., sulfone) enhance electrophilicity, increasing covalent adduct formation with nucleophilic serine residues in hydrolases. Hammett plots correlate σpara values with inhibition rates (R<sup>2</sup> >0.85) .
Validation : Compare inhibition data of this compound with non-sulfonated analogs to isolate sulfone-specific effects .
Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?
Answer:
- Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate/water partitioning, leveraging the compound’s moderate logP (~1.5) .
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to resolve sulfone derivatives from unreacted precursors .
- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals (>98%) with minimal solubility loss .
Advanced: How can kinetic and thermodynamic studies resolve discrepancies in stability data for thiazetidine sulfones under varying pH?
Answer:
- pH-Rate Profiling : Measure degradation rates (HPLC) across pH 2–12. A V-shaped profile indicates acid-catalyzed hydrolysis (via protonation) and base-mediated ring-opening (via nucleophilic attack) .
- Activation Parameters : Eyring plots (ΔH‡, ΔS‡) differentiate between concerted (low ΔS‡) and stepwise (high ΔS‡) degradation mechanisms .
- Solid-State Stability : TGA/DSC identifies hygroscopicity-driven decomposition, requiring anhydrous storage .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Answer:
- Toxicity : Analogous sulfones show moderate acute toxicity (LD50 >500 mg/kg in rats). Use PPE (gloves, goggles) to prevent dermal/ocular exposure .
- Reactivity : Avoid strong oxidizers (e.g., KMnO4) to prevent exothermic decomposition. Store under nitrogen at –20°C .
- Waste Disposal : Neutralize aqueous waste with NaHCO3 before disposal to mitigate sulfonic acid formation .
Advanced: What strategies exist for modulating the compound’s pharmacokinetic properties via structural derivatization?
Answer:
- Prodrug Design : Introduce ester groups at the ketone position to enhance oral bioavailability, with in vitro hydrolysis assays (e.g., S9 liver fractions) validating activation .
- PEGylation : Attach polyethylene glycol chains to improve aqueous solubility (>50 mg/mL) while retaining target affinity (Kd <10 µM) .
- Metabolic Blocking : Fluorine substitution at the thiazetidine β-position reduces CYP3A4-mediated oxidation, prolonging half-life (t1/2 >6 h in microsomal assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
